WS-384

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

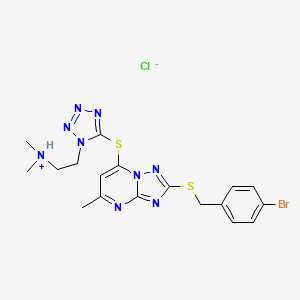

C18H21BrClN9S2 |

|---|---|

Molecular Weight |

542.9 g/mol |

IUPAC Name |

2-[5-[[2-[(4-bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium chloride |

InChI |

InChI=1S/C18H20BrN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H |

InChI Key |

AGRQTIDPOXRYGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CC[NH+](C)C)SCC4=CC=C(C=C4)Br.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

WS-384: A Novel Dual Inhibitor Targeting LSD1 and the DCN1-UBC12 Interaction for Non-Small Cell Lung Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compound WS-384 is a pioneering, first-in-class small molecule inhibitor that uniquely targets two distinct and critical pathways implicated in the progression of non-small cell lung cancer (NSCLC). It functions as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). This dual-action mechanism leads to a synergistic antitumor effect, primarily through the upregulation of the cell cycle regulator p21. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for NSCLC, showing significant efficacy in both in vitro and in vivo models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its initial characterization.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. The aberrant expression of Lysine-Specific Demethylase 1 (LSD1) and Defective in Cullin Neddylation 1 (DCN1) has been identified as a significant contributor to the development and poor prognosis of NSCLC.[1] LSD1, a histone demethylase, plays a crucial role in transcriptional regulation, while the DCN1-UBC12 interaction is essential for the neddylation of cullin-RING ligases, a key step in protein ubiquitination and degradation. The development of small-molecule inhibitors that can simultaneously target both of these pathways represents a promising therapeutic approach.[1] this compound has emerged from these efforts as a lead compound with demonstrated dual inhibitory activity and significant antitumor effects.[1]

Mechanism of Action

This compound exerts its anticancer effects through a novel dual-inhibitory mechanism that converges on the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This synergistic action is achieved by:

-

Inhibition of the DCN1-UBC12 Interaction: By disrupting the interaction between DCN1 and UBC12, this compound suppresses the neddylation of Cullin 1. This, in turn, inhibits the activity of the SCF (Skp1-Cullin-1-F-box) ubiquitin ligase complex, leading to the stabilization and accumulation of p21.

-

Inhibition of LSD1: this compound also inhibits the demethylase activity of LSD1. This leads to a decrease in the demethylation of histone H3 at lysine 4 (H3K4) at the promoter region of the CDKN1A gene, which encodes p21.[1] This epigenetic modification results in increased transcription of the p21 gene.

The concurrent suppression of p21 degradation and enhancement of its transcription leads to a significant increase in both p21 mRNA and protein levels.[1] This accumulation of p21 is a critical event that triggers cell cycle arrest, DNA damage, and ultimately, apoptosis in NSCLC cells.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant antitumor activity in NSCLC cell lines. Key findings from in vitro studies are summarized below.

| Cell Line | Assay | Endpoint | Result |

| A549 | Cell Viability | Inhibition of Viability | Significant Inhibition |

| H1975 | Cell Viability | Inhibition of Viability | Significant Inhibition |

| A549 | Colony Formation | Reduction in Colony Formation | Significant Decrease |

| H1975 | Colony Formation | Reduction in Colony Formation | Significant Decrease |

| A549 | EdU Incorporation | Reduction in DNA Synthesis | Significant Decrease |

| H1975 | EdU Incorporation | Reduction in DNA Synthesis | Significant Decrease |

| NSCLC Cells | Cell Cycle Analysis | Cell Cycle Progression | Triggered Cell Cycle Arrest |

| NSCLC Cells | Apoptosis Assay | Induction of Apoptosis | Triggered Apoptosis |

| NSCLC Cells | DNA Damage Assay | DNA Integrity | Triggered DNA Damage |

In Vivo Efficacy

The antitumor effects of this compound were evaluated in a xenograft mouse model using A549 NSCLC cells.

| Animal Model | Treatment | Endpoint | Result |

| A549 Xenograft Mice | This compound | Tumor Weight | Significant Decrease |

| A549 Xenograft Mice | This compound | Tumor Volume | Significant Decrease |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the primary publication on this compound.

Cell Viability Assay

-

Cell Seeding: A549 and H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Assay: After treatment, MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control.

Colony Formation Assay

-

Cell Seeding: A549 and H1975 cells were seeded in 6-well plates at a density of 500 cells per well.

-

Compound Treatment: Cells were treated with this compound or vehicle control for 24 hours.

-

Culture: The medium was replaced with fresh medium, and the cells were cultured for 10-14 days until visible colonies formed.

-

Staining: Colonies were fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies was counted manually or using imaging software.

EdU Incorporation Assay

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound as described for the cell viability assay.

-

EdU Labeling: EdU (5-ethynyl-2'-deoxyuridine) was added to the cell culture medium and incubated for 2 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Click-iT Reaction: A Click-iT reaction cocktail containing a fluorescently labeled azide was added to detect the incorporated EdU.

-

DNA Staining: The cell nuclei were counterstained with Hoechst 33342.

-

Imaging and Analysis: The percentage of EdU-positive cells was determined by fluorescence microscopy.

A549 Xenograft Mouse Model

-

Cell Implantation: A549 cells were suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Randomization and Treatment: Mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a specified dose and schedule. The control group received vehicle.

-

Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the study, mice were euthanized, and the tumors were excised and weighed.

Experimental Workflow Diagram

Caption: Workflow of key preclinical experiments.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic candidate for the treatment of NSCLC. Its unique dual-inhibitory mechanism targeting both LSD1 and the DCN1-UBC12 protein-protein interaction provides a synergistic approach to reactivating the p21 tumor suppressor pathway. The potent in vitro and in vivo antitumor activities of this compound underscore its potential as a lead compound for further drug development.[1] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a broader range of NSCLC subtypes, and exploring potential combination therapies to enhance its therapeutic index. As a first-in-class dual inhibitor, this compound opens new avenues for the development of targeted therapies for cancers with dysregulated LSD1 and DCN1 pathways.[1]

References

An In-depth Technical Guide to WS-384: Chemical Structure and Properties

Initial research for a chemical compound designated as "WS-384" has yielded no results. Comprehensive searches across chemical databases and scientific literature have not identified any molecule with this specific identifier. The search results were predominantly associated with non-chemical entities, including an aluminum alloy (ANSI/AA 384) and a brand of microplate reader (SpectraMax Plus 384).

Therefore, it is not possible to provide an in-depth technical guide on the chemical structure, properties, biological activity, or experimental protocols for a compound named this compound, as its existence as a publicly documented chemical entity cannot be confirmed at this time.

For researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification and nomenclature of chemical compounds. If "this compound" is an internal project code or a misnomer, it is recommended to verify the correct chemical name, CAS number, or other standard identifiers to facilitate a successful literature and database search.

Without a valid chemical identifier, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. We recommend cross-referencing internal documentation or contacting the original source of the "this compound" designation to obtain a verifiable chemical identity. Once a correct identifier is provided, a thorough and accurate technical guide can be compiled.

The Dual-Inhibitor WS-384: A Technical Guide to its Mechanism of Action in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-384 is a novel, first-in-class small molecule inhibitor that demonstrates significant anti-neoplastic properties through a unique dual-targeting mechanism. It concurrently inhibits Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between DCN1 and UBC12, a critical step in the neddylation pathway. This dual action leads to the synergistic upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, DNA damage, and apoptosis in cancer cells, particularly non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental insights, and visual representations of the key molecular pathways.

Core Mechanism of Action: Dual Inhibition of LSD1 and DCN1-UBC12 Interaction

This compound exerts its anti-cancer effects by simultaneously targeting two distinct but complementary cellular processes: histone demethylation and protein neddylation.

-

Inhibition of Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes. This compound inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation at specific gene promoters.

-

Inhibition of the DCN1-UBC12 Protein-Protein Interaction: The DCN1-UBC12 interaction is essential for the neddylation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. Neddylation is a post-translational modification that activates CRLs, which in turn target a wide range of proteins for proteasomal degradation. By blocking the DCN1-UBC12 interaction, this compound prevents the neddylation and subsequent activation of cullin 1, a key component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

The dual inhibition of these two targets by this compound has been shown to be a promising therapeutic strategy for cancers where both LSD1 and DCN1 are dysregulated, such as non-small cell lung cancer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value |

| LSD1 | 338.79 nM |

| DCN1-UBC12 Protein-Protein Interaction | 14.81 nM |

Data sourced from MedChemExpress.[2][3]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | Treatment Duration | IC50 Range |

| A549 | 24 - 72 hours | 2.15 - 6.67 µM |

| H1975 | 24 - 72 hours | 2.15 - 6.67 µM |

Data indicates a time- and dose-dependent inhibition of cell growth.[2]

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Dosage | Treatment Schedule | Outcome |

| BALB/c nude mice with A549 xenografts | 25 - 50 mg/kg | Oral administration, once daily for 36 days | Significant reduction in tumor weight and volume at 50 mg/kg with low toxicity.[2] |

Signaling Pathways and Molecular Interactions

The primary mechanism of this compound converges on the upregulation of the p21 protein (also known as CDKN1A), a potent inhibitor of cell cycle progression.

Synergistic Upregulation of p21

This compound increases the levels of p21 through two distinct mechanisms:

-

Transcriptional Activation via LSD1 Inhibition: By inhibiting LSD1, this compound prevents the demethylation of H3K4 at the promoter of the CDKN1A gene (which encodes p21). This leads to an open chromatin state and increased transcription of p21.[1]

-

Post-translational Stabilization via DCN1-UBC12 Inhibition: The inhibition of the DCN1-UBC12 interaction prevents the neddylation of cullin 1. This inactivation of the SCF E3 ubiquitin ligase complex leads to the stabilization and accumulation of p21 protein, as p21 is a known substrate for this complex.

This synergistic upregulation of p21 is a key driver of the anti-cancer effects of this compound.[1]

Downstream Cellular Consequences

The accumulation of p21 protein triggers a cascade of anti-proliferative events:

-

Cell Cycle Arrest: p21 binds to and inhibits cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1 (also known as CDC2). This prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G2/M phase.[2] this compound treatment has been shown to decrease the protein expression of p-CDC2, cyclin B1, CDK4, and CDK6.[2]

-

Induction of Apoptosis: Prolonged cell cycle arrest and the accumulation of DNA damage can trigger programmed cell death, or apoptosis.

-

DNA Damage: this compound treatment leads to an increase in the DNA damage marker protein γ-H2AX.[2]

Experimental Protocols

While specific, detailed protocols for this compound are found in the primary literature, the following outlines the standard methodologies employed to elucidate its mechanism of action.

In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

Method: NSCLC cell lines (A549, H1975) are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 1-32 µM) for various time points (e.g., 24, 48, 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

-

Data Output: IC50 values are calculated from the dose-response curves.

-

-

Colony Formation Assay:

-

Method: A low density of cells is seeded in 6-well plates and treated with this compound. After a period of incubation (e.g., 1-2 weeks), the cells are fixed and stained with crystal violet to visualize colony formation.

-

Data Output: The number and size of colonies are quantified to assess the long-term anti-proliferative effects.

-

-

EdU Incorporation Assay:

-

Method: Cells are incubated with EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA. The amount of EdU incorporation is detected via a fluorescent azide-alkyne cycloaddition reaction and quantified by microscopy or flow cytometry.

-

Data Output: A decrease in EdU incorporation indicates an inhibition of DNA synthesis and cell proliferation.

-

-

Cell Cycle Analysis:

-

Method: Cells are treated with this compound (e.g., 1-8 µM for 48 hours), harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry.

-

Data Output: Histograms of cell count versus DNA content are generated to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assay:

-

Method: Apoptosis can be quantified using Annexin V and PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

-

Data Output: The percentage of early apoptotic, late apoptotic, and necrotic cells is determined.

-

-

Western Blot Analysis:

-

Method: Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p21, p-CDC2, Cyclin B1, γ-H2AX) and a loading control (e.g., β-actin or GAPDH).

-

Data Output: The relative protein expression levels are quantified by densitometry.

-

In Vivo Xenograft Studies

-

Animal Model:

-

Method: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A549).

-

-

Drug Administration and Monitoring:

-

Method: Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses (e.g., 25-50 mg/kg) on a defined schedule (e.g., daily for 36 days). Tumor volume and body weight are measured regularly.

-

-

Endpoint Analysis:

-

Method: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Major organs may be collected for histological analysis to assess toxicity.

-

Data Output: Comparison of tumor growth curves, final tumor weights, and any observed toxicities between the treatment and control groups.

-

Conclusion

This compound represents a promising therapeutic agent with a well-defined, dual mechanism of action that distinguishes it from other single-target inhibitors. By inhibiting both LSD1 and the DCN1-UBC12 interaction, it effectively upregulates the tumor suppressor p21, leading to potent anti-cancer effects in preclinical models of NSCLC. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further investigation and development as a novel cancer therapy.

References

Hypothetical Synthesis and Characterization of a Novel Kinase Inhibitor

An in-depth analysis of publicly available scientific literature and chemical databases reveals no specific compound designated as "WS-384." This suggests that "this compound" may be an internal research code, a novel compound not yet disclosed in public literature, or a misnomer for another molecule.

Given the absence of data on a compound with this specific identifier, this guide will present a hypothetical framework for the synthesis and analysis of a novel small molecule, structured to meet the user's detailed requirements for a technical whitepaper. This will include representative data tables, detailed experimental protocols, and Graphviz diagrams for illustrative purposes.

This document outlines a potential synthetic route and subsequent biological evaluation of a novel kinase inhibitor, herein designated as a placeholder. The methodologies and data presented are illustrative and based on common practices in drug discovery and development.

Synthetic Pathway Overview

The proposed synthesis involves a multi-step reaction sequence, beginning with commercially available starting materials and proceeding through key intermediates to yield the final compound.

Diagram of Synthetic Workflow

Caption: A generalized workflow for a three-step chemical synthesis.

Experimental Protocols

2.1. General Procedure for Synthesis (Illustrative)

-

Step 1: Synthesis of Intermediate 1. To a solution of Starting Material A (1.0 eq) in Solvent Y (10 mL) was added Reagent X (1.2 eq) and Starting Material B (1.1 eq). The reaction mixture was heated to 80°C and stirred for 16 hours. Upon completion, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography.

-

Step 2: Synthesis of Intermediate 2. Intermediate 1 (1.0 eq) was dissolved in a suitable solvent, followed by the addition of an acid catalyst and Reagent Z (1.5 eq). The mixture was heated to 100°C for 8 hours. The reaction was then quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers were combined, dried, and concentrated to yield Intermediate 2.

-

Step 3: Synthesis of the Final Compound. Intermediate 2 (1.0 eq) was dissolved in an appropriate solvent, and a base (2.0 eq) was added, followed by Reagent W (1.1 eq) at room temperature. The reaction was stirred for 4 hours. The final compound was isolated after an aqueous workup and purified by preparative HPLC.

2.2. In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound was assessed using a panel of kinases. The IC50 values were determined using a radiometric assay.

-

Kinase enzymes were diluted in a kinase buffer.

-

The test compound was serially diluted in DMSO and added to the kinase reaction.

-

The reaction was initiated by the addition of [γ-33P]ATP.

-

After incubation, the reaction was stopped, and the incorporation of phosphate into a substrate peptide was measured by scintillation counting.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Summary

Table 1: Synthetic Yields and Purity

| Step | Product | Yield (%) | Purity (HPLC, %) |

| 1 | Intermediate 1 | 78 | >95 |

| 2 | Intermediate 2 | 65 | >98 |

| 3 | Final Compound | 52 | >99 |

Table 2: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 8 |

Signaling Pathway Analysis

The final compound was investigated for its effect on a specific cellular signaling pathway known to be regulated by Kinase D.

Diagram of a Hypothetical Signaling Pathway

Caption: Inhibition of the Kinase D signaling pathway by the synthesized compound.

WS-384: A Novel Dual Inhibitor of LSD1 and DCN1-UBC12 for Non-Small Cell Lung Cancer

A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-384 is a first-in-class small molecule inhibitor that uniquely targets two distinct and critical pathways in oncology: Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.[1] The aberrant expression of both LSD1 and DCN1 is implicated in the progression of non-small cell lung cancer (NSCLC), making them compelling therapeutic targets.[1] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical anti-tumor activity of this compound, positioning it as a promising lead compound for the development of novel cancer therapies.[1]

Introduction and Discovery

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality, and the identification of novel therapeutic strategies is of paramount importance.[1] Elevated expression of both LSD1, a histone demethylase, and DCN1, a crucial component of the cullin-RING ligase machinery, is associated with poor prognosis in NSCLC.[1] This observation prompted the hypothesis that dual inhibition of both targets could offer a synergistic anti-cancer effect. This compound was discovered as a novel compound that dually targets both LSD1 and the DCN1-UBC12 interaction, representing a new therapeutic approach for NSCLC.[1]

Mechanism of Action

This compound exerts its anti-tumor effects through a dual-inhibition mechanism:[1]

-

Inhibition of the DCN1-UBC12 Interaction: By disrupting the interaction between DCN1 and UBC12, this compound suppresses the neddylation of cullin 1. This leads to an increase in the protein levels of p21.[1]

-

Inhibition of LSD1: this compound also inhibits the demethylase activity of LSD1. This results in decreased H3K4 demethylation at the promoter of the CDKN1A gene, which encodes for p21, thereby increasing its gene expression.[1]

The synergistic upregulation of p21, a potent cell cycle inhibitor, is a key downstream effect of this compound. This leads to cell cycle arrest and the induction of apoptosis in NSCLC cells.[1]

Preclinical Anti-Tumor Activity

The anti-tumor effects of this compound have been evaluated in both in vitro and in vivo models of NSCLC.[1]

In Vitro Studies

This compound has demonstrated significant activity against NSCLC cell lines, including A549 and H1975.[1] The key findings from these studies are summarized below.

| Assay | Cell Line | Endpoint | Result |

| Cell Viability | A549, H1975 | Inhibition of cell viability | Dose-dependent inhibition |

| Colony Formation | A549, H1975 | Reduction in colony formation | Significant decrease |

| EdU Incorporation | A549, H1975 | Inhibition of DNA synthesis | Significant decrease |

| Cell Cycle Analysis | A549 | Cell cycle arrest | Induction of cell cycle arrest |

| Apoptosis Assay | A549 | Induction of apoptosis | Triggering of apoptosis |

| DNA Damage Assay | A549 | Induction of DNA damage | Evidence of DNA damage |

In Vivo Studies

The in vivo efficacy of this compound was assessed in a xenograft mouse model using A549 cells.[1]

| Animal Model | Treatment | Endpoints | Results |

| A549 Xenograft Mice | This compound | Tumor Weight, Tumor Volume | Significantly decreased |

Experimental Protocols

Cell Culture

A549 and H1975 human NSCLC cell lines were cultured in an appropriate medium supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration. Cell viability was assessed using a standard MTT or similar colorimetric assay.

Colony Formation Assay

Cells were seeded at a low density in 6-well plates and treated with this compound. After a period of incubation to allow for colony formation, the colonies were fixed, stained with crystal violet, and counted.

EdU Incorporation Assay

DNA synthesis was measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay kit according to the manufacturer's instructions. Briefly, cells were incubated with EdU, and its incorporation into newly synthesized DNA was detected by fluorescence microscopy.

Cell Cycle Analysis

Cells treated with this compound were harvested, fixed, and stained with propidium iodide (PI). The DNA content was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study

Female BALB/c nude mice were subcutaneously injected with A549 cells. When tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.

Conclusion and Future Directions

This compound is a pioneering dual inhibitor of LSD1 and the DCN1-UBC12 interaction, demonstrating significant anti-tumor activity in preclinical models of NSCLC.[1] Its unique mechanism of action, leading to the synergistic upregulation of p21, provides a strong rationale for its further development.[1] this compound serves as a valuable lead compound for the design and synthesis of new, potent dual inhibitors for the treatment of cancers and other diseases where LSD1 and DCN1 are dysregulated.[1] Further optimization and preclinical studies are warranted to advance this promising therapeutic agent towards clinical evaluation.

References

Unveiling the Therapeutic Potential of WS-384: A Dual Inhibitor Targeting LSD1 and the DCN1-UBC12 Interaction in Non-Small Cell Lung Cancer

For Immediate Release

This technical guide provides an in-depth overview of WS-384, a novel, orally active, first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of non-small cell lung cancer (NSCLC).

Core Concepts: Dual Inhibition as a Novel Anti-Cancer Strategy

This compound represents a significant advancement in targeted cancer therapy by simultaneously modulating two distinct but interconnected cellular pathways. Its dual-targeting mechanism offers the potential for a synergistic anti-tumor effect and a strategy to overcome resistance mechanisms associated with single-target agents.

The primary molecular targets of this compound are:

-

Lysine-Specific Demethylase 1 (LSD1): An enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 is implicated in the progression of various cancers, including NSCLC.

-

DCN1-UBC12 Protein-Protein Interaction: This interaction is essential for the neddylation of cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases that control the degradation of numerous cellular proteins. Inhibition of this interaction disrupts the activity of specific CRLs.

The concurrent inhibition of LSD1 and the DCN1-UBC12 interaction by this compound leads to a potent anti-proliferative effect in cancer cells.

Mechanism of Action: Upregulation of p21 Driving Cell Cycle Arrest and Apoptosis

The anti-tumor activity of this compound is primarily mediated by the synergistic upregulation of the cyclin-dependent kinase inhibitor p21. This is achieved through a two-pronged approach:

-

Inhibition of LSD1: By inhibiting LSD1, this compound prevents the demethylation of H3K4 at the promoter of the CDKN1A gene (which encodes p21), leading to increased p21 transcription.

-

Inhibition of the DCN1-UBC12 Interaction: This action specifically blocks the neddylation of cullin 1 and cullin 3. The inhibition of cullin 1-mediated degradation of p21 results in the accumulation of p21 protein.

The elevated levels of p21 trigger a cascade of downstream cellular events, including:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis. This is evidenced by the decreased protein expression of p-CDC2 and cyclin B1.

-

DNA Damage: The compound has been shown to cause DNA damage, indicated by the increased expression of the marker protein γ-H2AX.

-

Apoptosis: this compound induces programmed cell death, as demonstrated by the increased expression of cleaved caspases 3, 7, and 9, and cleaved PARP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both biochemical and cellular assays, as well as in a preclinical in vivo model.

| Target | Assay Type | IC50 Value | Reference |

| LSD1 | Enzymatic Assay | 338.79 nM | |

| DCN1-UBC12 Interaction | Protein-Protein Interaction Assay | 14.81 nM |

Table 1: Biochemical Potency of this compound

| Cell Line | Assay Type | IC50 Value (Time-dependent) | Reference |

| A549 (NSCLC) | Cell Viability | 2.15 µM - 6.67 µM | |

| H1975 (NSCLC) | Cell Viability | Not explicitly stated, but inhibited |

Table 2: In Vitro Efficacy of this compound in NSCLC Cell Lines

| Animal Model | Dosing Regimen | Key Findings | Reference |

| A549 Xenograft (BALB/c nude mice) | 25-50 mg/kg, p.o., once daily for 36 days | Significant inhibition of tumor growth |

Table 3: In Vivo Efficacy of this compound

Signaling Pathway of this compound

WS-384: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-384 is a novel, first-in-class small molecule inhibitor targeting the protein-protein interaction of DCN1-UBC12 and the function of lysine-specific demethylase 1 (LSD1).[1] This dual-target mechanism presents a promising therapeutic avenue for non-small cell lung cancer.[1] As with any compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the standardized protocols and best practices necessary to generate this critical information. Adherence to these guidelines will ensure the acquisition of robust and reliable data, essential for advancing this compound through preclinical and clinical development.

Introduction to this compound

This compound has emerged as a significant compound in cancer research due to its unique dual-inhibitory action. It disrupts the neddylation of cullin 1 and diminishes H3K4 demethylation at the CDKN1A promoter, leading to an increase in p21 levels.[1] This synergistic effect contributes to cell cycle arrest and apoptosis in cancer cells.[1] To facilitate further research and development of this compound, a comprehensive characterization of its solubility and stability is required. This guide provides the necessary experimental frameworks for these assessments.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The following sections detail standard protocols for evaluating the kinetic and thermodynamic solubility of this compound.

Data Presentation

All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for straightforward comparison.

Table 1: Thermodynamic Solubility of this compound

| Solvent System (e.g., pH 7.4 PBS) | Temperature (°C) | This compound Concentration (µg/mL) | This compound Concentration (µM) | Method of Quantification |

Table 2: Kinetic Solubility of this compound

| Solvent System (e.g., pH 7.4 PBS) | DMSO Concentration (%) | This compound Concentration (µM) | Method of Detection |

Experimental Protocols

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation at high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Express the solubility in µg/mL and µM.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96- or 384-well plate format.

-

Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well and mix thoroughly.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

Data Analysis: Report the kinetic solubility as the highest concentration at which no precipitation is detected.

Stability Assessment

Evaluating the stability of this compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2][3][4]

Data Presentation

Stability data should be organized to clearly show the degradation profile of this compound over time under different conditions.

Table 3: Stability of this compound in Solution

| Storage Condition | Time (days) | This compound Concentration Remaining (%) | Degradation Products Detected |

| 2-8°C | 0 | 100 | |

| 7 | |||

| 14 | |||

| 30 | |||

| 25°C / 60% RH | 0 | 100 | |

| 7 | |||

| 14 | |||

| 30 | |||

| 40°C / 75% RH | 0 | 100 | |

| 7 | |||

| 14 | |||

| 30 |

Table 4: Solid-State Stability of this compound

| Storage Condition | Time (months) | Appearance | Purity (%) by HPLC |

| 25°C / 60% RH | 0 | ||

| 3 | |||

| 6 | |||

| 12 | |||

| 40°C / 75% RH | 0 | ||

| 3 | |||

| 6 |

Experimental Protocols

-

Sample Preparation: Prepare solutions of this compound at a known concentration in relevant solvents (e.g., DMSO, cell culture media, formulation vehicles).

-

Storage: Aliquot the solutions into appropriate, sealed containers and store them under various conditions as outlined in ICH guidelines (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% relative humidity (RH), and accelerated conditions at 40°C/75% RH).[2][3]

-

Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each storage condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

-

Sample Preparation: Store a known quantity of solid this compound in a container that mimics the proposed packaging for long-term storage.

-

Storage: Place the samples in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[2]

-

Time Points: At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), remove a sample for analysis.[2][3]

-

Analysis: Assess the physical properties (e.g., appearance, color, crystallinity) and chemical purity of the sample using techniques such as HPLC, mass spectrometry, and differential scanning calorimetry.

-

Data Analysis: Compare the results at each time point to the initial data to identify any significant changes.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates the known mechanism of action of this compound, highlighting its dual inhibitory effects.

Experimental Workflow for Solubility and Stability Testing

The logical flow for a comprehensive physicochemical characterization of a novel compound like this compound is depicted below.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides the essential experimental protocols for determining the solubility and stability of this compound. By following these standardized methodologies, researchers can generate the high-quality, reproducible data necessary to support formulation development, preclinical studies, and ultimately, the clinical application of this promising dual-target inhibitor. The provided templates for data presentation and visualizations of key processes are intended to facilitate a clear and comprehensive characterization of this compound.

References

- 1. Discovery of this compound, a first-in-class dual LSD1 and DCN1-UBC12 protein-protein interaction inhibitor for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. purple-diamond.com [purple-diamond.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

Preliminary Technical Guide on WS-384: A Novel Dual Inhibitor for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides a preliminary technical overview of WS-384, a first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. The information presented herein is primarily based on initial preclinical findings and aims to provide a foundational understanding of its mechanism of action and therapeutic potential in non-small cell lung cancer (NSCLC).

Core Mechanism of Action

This compound exerts its anti-tumor effects through a novel dual-inhibition mechanism targeting two distinct cellular pathways that are often dysregulated in NSCLC.[1] Abnormally high expression of both LSD1 and DCN1 is associated with the development and poor prognosis of this cancer.[1] this compound is the first compound reported to dually target both LSD1 and the interaction between DCN1 and UBC12.[1]

The primary mechanism of this compound converges on the upregulation of the p21 protein, a critical cell cycle inhibitor. This is achieved through two synergistic actions:[1]

-

Inhibition of the DCN1-UBC12 Interaction: By disrupting this interaction, this compound suppresses the neddylation of cullin 1, a key component of Cullin-RING E3 ubiquitin ligases. This leads to an increase in the stability and levels of p21.[1]

-

Inhibition of LSD1: this compound's inhibition of LSD1, a histone demethylase, results in decreased demethylation of histone H3 at lysine 4 (H3K4) at the promoter of the CDKN1A gene, which encodes p21.[1] This epigenetic modification leads to increased transcription of the CDKN1A gene and subsequent elevation of p21 protein levels.[1]

The synergistic upregulation of p21 is a key contributor to the cell cycle arrest and pro-apoptotic effects observed with this compound treatment in NSCLC cells.[1]

In Vitro and In Vivo Anti-Tumor Activity

Preliminary studies have demonstrated the anti-tumor efficacy of this compound both in cell culture and in animal models.

In Vitro Efficacy

In studies using human NSCLC cell lines, A549 and H1975, this compound has been shown to:[1]

-

Inhibit cell viability

-

Decrease colony formation

-

Reduce EdU (5-ethynyl-2'-deoxyuridine) incorporation, indicating a reduction in DNA synthesis and cell proliferation

-

Trigger cell cycle arrest

-

Induce DNA damage

-

Promote apoptosis

| In Vitro Activity of this compound in NSCLC Cell Lines | Observed Effect |

| Cell Viability | Inhibition |

| Colony Formation | Decrease |

| EdU Incorporation | Decrease |

| Cell Cycle | Arrest |

| DNA Damage | Induction |

| Apoptosis | Induction |

In Vivo Efficacy

In a xenograft mouse model using A549 cells, administration of this compound resulted in a significant decrease in both tumor weight and volume, demonstrating its potential for in vivo anti-tumor activity.[1]

| In Vivo Activity of this compound in A549 Xenograft Model | Observed Effect |

| Tumor Weight | Significant Decrease |

| Tumor Volume | Significant Decrease |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. While the full, detailed protocols are proprietary to the original research, the following outlines the likely methodologies based on standard practices in the field.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay):

-

NSCLC cells (A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

-

The absorbance or luminescence is measured using a plate reader to determine the percentage of viable cells relative to the control.

Colony Formation Assay:

-

A low density of NSCLC cells is seeded in 6-well plates.

-

Cells are treated with this compound or a vehicle control and incubated for a period that allows for colony formation (e.g., 10-14 days).

-

The medium is changed periodically and may contain the respective treatment.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies containing a minimum number of cells (e.g., 50) is counted.

EdU Incorporation Assay:

-

NSCLC cells are treated with this compound or a vehicle control for a specified time.

-

EdU is added to the cell culture medium for a short period (e.g., 2 hours) to be incorporated into newly synthesized DNA.

-

Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide that binds to the EdU alkyne group (Click-iT® chemistry).

-

The percentage of EdU-positive cells is quantified using flow cytometry or fluorescence microscopy.

Cell Cycle Analysis:

-

NSCLC cells are treated with this compound or a vehicle control.

-

Cells are harvested, fixed in ethanol, and treated with RNase.

-

DNA is stained with a fluorescent dye such as propidium iodide (PI).

-

The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Treated and control NSCLC cells are harvested.

-

Cells are washed and resuspended in an Annexin V binding buffer.

-

Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes) are added.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

-

Protein lysates are collected from treated and control cells.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, LSD1, DCN1, GAPDH as a loading control).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

A549 Xenograft Mouse Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with A549 cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound (dose and schedule to be determined by dose-finding studies) via a suitable route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., with calipers) and body weight is monitored.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Analysis

Caption: In vitro experimental workflow.

Logical Relationship of this compound's Dual Inhibition

Caption: Logical flow of this compound's dual action.

References

Unraveling the Enigma of WS-384: A Search for a Non-Existent Molecule

A comprehensive investigation into the molecular formula and properties of a compound designated as "WS-384" has yielded no identifiable chemical entity in publicly accessible scientific databases and literature. This suggests that "this compound" may be an internal, proprietary, or erroneous designation for a chemical substance.

Despite a thorough search for technical data, including its molecular formula, chemical structure, and associated experimental protocols, no records corresponding to a molecule with the identifier "this compound" could be located. The search encompassed a wide range of chemical and biological databases, scientific publications, and patent literature.

The term "384" did appear in various scientific contexts, most notably in relation to high-throughput screening and laboratory instrumentation. For instance, the "SpectraMax Plus 384" is a microplate reader capable of analyzing samples in 384-well plates. However, this is a product name and bears no relation to a specific chemical compound.

Without a verifiable chemical structure or molecular formula, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams. The creation of such a document requires foundational information about the molecule's identity and its biological or chemical activities, none of which is available for a compound labeled "this compound."

It is plausible that "this compound" represents:

-

An internal compound code: Many pharmaceutical and biotechnology companies use internal coding systems to track their research compounds before they are publicly disclosed or published.

-

A typographical error: The designation could be a mistake, with the intended identifier being different.

-

A discontinued or unpublished project: Research on this compound may have been terminated before any information entered the public domain.

For professionals in the field, the absence of public information on "this compound" underscores the proprietary nature of early-stage drug discovery and development. Until a compound is assigned a universally recognized identifier, such as a CAS registry number or an IUPAC name, and its details are published, it remains outside the sphere of public scientific discourse. Any further inquiry into "this compound" would necessitate direct communication with the originating institution, provided that information is known. Without this crucial context, a technical guide or whitepaper on this topic cannot be constructed.

Methodological & Application

Application Notes and Protocols for the Dual LSD1 and DCN1-UBC12 Inhibitor WS-384

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-384 is a first-in-class, orally active small molecule inhibitor that dually targets Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12).[1] This dual inhibition leads to the suppression of cullin 1 neddylation and a decrease in H3K4 demethylation at the CDKN1A promoter.[2] These upstream effects synergistically upregulate the gene and protein expression of p21, a cyclin-dependent kinase inhibitor. The accumulation of p21 subsequently induces cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in non-small cell lung cancer (NSCLC) models, both in vitro and in vivo.[1][2] These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Biochemical Inhibitory Activity of this compound [1]

| Target | IC₅₀ (nM) |

| LSD1 | 338.79 |

| DCN1-UBC12 Interaction | 14.81 |

Table 2: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines [1]

| Cell Line | Treatment Duration | IC₅₀ (µM) |

| A549 | 24 - 72 hours | 2.15 - 6.67 |

| H1975 | 24 - 72 hours | 2.15 - 6.67 |

Table 3: In Vivo Anti-tumor Efficacy of this compound in an A549 Xenograft Model [1]

| Treatment Group | Dose | Administration Route | Study Duration | Outcome |

| Vehicle Control | - | Oral gavage | 36 days | Progressive tumor growth |

| This compound | 25 mg/kg | Oral gavage (daily) | 36 days | Tumor growth inhibition |

| This compound | 50 mg/kg | Oral gavage (daily) | 36 days | Significant reduction in tumor weight and volume |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of this compound in NSCLC cell lines such as A549 and H1975.

Materials:

-

A549 or H1975 cells

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Caption: Workflow for the MTT cell viability assay.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

-

A549 or H1975 cells

-

6-well plates

-

Culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound or vehicle control.

-

Incubate for 10-14 days, changing the medium with fresh this compound every 3-4 days.

-

Wash the wells with PBS, fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells).

Caption: Workflow for the colony formation assay.

EdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

A549 or H1975 cells

-

Culture medium

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) labeling solution

-

Click-iT® EdU detection kit (or equivalent)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on coverslips or in appropriate plates.

-

Treat with this compound for the desired time.

-

Add EdU to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive cells.

References

In Vivo Efficacy of WS-384: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available in vivo data and outlines key experimental protocols for studying the dual LSD1 and DCN1-UBC12 inhibitor, WS-384, in a preclinical setting. The information is based on published research demonstrating the anti-tumor effects of this compound in non-small cell lung cancer (NSCLC) models.

Overview of In Vivo Activity

This compound has been identified as a first-in-class dual inhibitor that targets both Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. In vivo studies have demonstrated its potential as a therapeutic agent for NSCLC. The primary preclinical model utilized to evaluate the efficacy of this compound is the A549 human lung carcinoma xenograft model in mice. Research has shown that administration of this compound leads to a significant reduction in both tumor weight and volume in these models[1].

Mechanism of Action: The anti-tumor activity of this compound is attributed to its dual inhibitory function, which synergistically upregulates the cyclin-dependent kinase inhibitor p21. This is achieved by:

-

Suppressing Cullin 1 Neddylation: Inhibition of the DCN1-UBC12 interaction prevents the neddylation of Cullin 1, a key component of SCF ubiquitin ligase complexes.

-

Decreasing H3K4 Demethylation: Inhibition of LSD1 leads to increased methylation of histone H3 at lysine 4 (H3K4) at the promoter of the CDKN1A gene (which encodes p21).

This concerted action results in cell cycle arrest and apoptosis in NSCLC cells[1].

Quantitative Data Summary

Initial search results did not yield specific quantitative data from the in vivo studies. The following table is a template that can be populated once detailed information from the full-text publication is available.

| Parameter | Vehicle Control | This compound Treatment Group | % Inhibition | p-value |

| Mean Tumor Volume (mm³) | Data not available | Data not available | Data not available | <0.05 |

| Mean Tumor Weight (mg) | Data not available | Data not available | Data not available | <0.05 |

| Body Weight Change (%) | Data not available | Data not available | - | - |

Experimental Protocols

The following are generalized protocols for in vivo studies of this compound based on standard practices for xenograft models.

A549 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human NSCLC xenograft model.

Materials:

-

A549 human lung carcinoma cells

-

Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

This compound compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest and resuspend the A549 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration:

-

Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection). Specific dosage information is pending access to the full-text publication.

-

Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

-

-

Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Data Collection: Excise the tumors and measure their final weight.

Pharmacokinetic Studies

No specific in vivo pharmacokinetic data for this compound is currently available. The following is a general protocol for conducting such studies.

Objective: To determine the pharmacokinetic profile of this compound in mice.

Procedure:

-

Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to isolate plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t½ (half-life), and AUC (area under the curve).

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studydot

References

Application Notes and Protocols for the Analytical Detection of WS-384

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available information on a compound designated "WS-384" could be found. The following application notes and protocols are based on general analytical methodologies for the detection of small molecule drugs and should be adapted and validated for the specific physicochemical properties of this compound once they are known.

Introduction

This document provides a generalized framework for the development of analytical methods for the quantification of a novel compound, designated this compound, in biological matrices. The protocols described herein are based on common practices in bioanalytical method development and will require optimization based on the specific characteristics of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are staples in drug metabolism and pharmacokinetic (DMPK) studies.

Quantitative Data Summary

The following tables represent hypothetical data for illustrative purposes. Actual data must be generated during method development and validation for this compound.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Accuracy at LLOQ | 85% - 115% |

| Precision at LLOQ (CV%) | < 20% |

| Intra-day Accuracy | 90% - 110% |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Accuracy | 88% - 112% |

| Inter-day Precision (CV%) | < 15% |

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 90% - 110% |

| Precision at LLOQ (CV%) | < 15% |

| Intra-day Accuracy | 95% - 105% |

| Intra-day Precision (CV%) | < 10% |

| Inter-day Accuracy | 92% - 108% |

| Inter-day Precision (CV%) | < 12% |

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation

This protocol is a common starting point for the extraction of small molecules from plasma or serum.

Materials:

-

Biological matrix (e.g., human plasma) containing this compound

-

Internal Standard (IS) solution (a structurally similar compound to this compound)

-

Acetonitrile (ACN) containing 0.1% formic acid (FA), chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

Pipette 100 µL of the biological matrix sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution and vortex briefly.

-

Add 300 µL of ice-cold ACN with 0.1% FA to the sample tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial.

-

The sample is now ready for analysis by HPLC or LC-MS/MS.

Protocol 2: HPLC-UV Analysis

This protocol outlines a general reversed-phase HPLC method.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

Chromatographic Conditions:

-

Set the column temperature to 40°C.

-

Set the UV detection wavelength based on the absorbance maximum of this compound.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 10 µL of the prepared sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Hold at 95% Mobile Phase B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 3 minutes.

-

The total run time is 20 minutes.

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for a more sensitive and selective LC-MS/MS method.

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Heated electrospray ionization (HESI) source

-

UPLC/UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Chromatographic Conditions:

-

Set the column temperature to 45°C.

-

Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

-

Inject 5 µL of the prepared sample.

-

Run a linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

-

Hold at 98% Mobile Phase B for 1 minute.

-

Return to initial conditions and re-equilibrate for 1.5 minutes.

-

The total run time is 7.5 minutes.

Mass Spectrometer Settings (Hypothetical):

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined)

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined)

-

-

Collision Energy (CE) and other source parameters must be optimized for this compound and the IS.

Visualizations

Caption: Hypothetical signaling pathway for this compound.

Caption: Bioanalytical sample preparation workflow.

Caption: Bioanalytical method lifecycle.

Application Notes and Protocols for WS-384

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and biological effects of WS-384, a first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. The following protocols are based on preclinical studies in non-small cell lung cancer (NSCLC) models and are intended for research purposes only.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual-inhibition mechanism. It targets both LSD1, a histone demethylase, and the interaction between DCN1 and UBC12, which is crucial for the neddylation of cullin-RING ligases. This dual activity leads to the upregulation of the cyclin-dependent kinase inhibitor p21. The increased expression of p21 is achieved by suppressing the neddylation of cullin 1 and decreasing the demethylation of H3K4 at the CDKN1A promoter. The synergistic upregulation of p21 ultimately results in cell cycle arrest at the G2/M phase, DNA damage, and apoptosis in cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | IC50 Value | Assay Conditions |

| Enzymatic Inhibition | LSD1 | 338.79 nM | Cell-free enzymatic assay |

| DCN1-UBC12 Interaction | 14.81 nM | Protein-protein interaction assay | |

| Cell Growth Inhibition | A549 (NSCLC) | 2.15 - 6.67 µM | 24-72 hours treatment |

| H1975 (NSCLC) | 2.15 - 6.67 µM | 24-72 hours treatment |

Table 2: In Vivo Dosage and Administration of this compound in a Xenograft Model

| Parameter | Details |

| Animal Model | BALB/c nude mice with A549 cell line xenografts |

| Dosage | 25 and 50 mg/kg |

| Administration Route | Oral gavage (p.o.) |

| Dosing Frequency | Once daily |

| Treatment Duration | 36 consecutive days |

| Observed Effects | The 50 mg/kg dose group showed a significant decrease in tumor weight and volume. |

| Toxicity | No significant toxic effects were observed on the heart, liver, spleen, lungs, and kidneys. |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

A549 or H1975 human non-small cell lung cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed A549 or H1975 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 µM to 32 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

BALB/c nude mice (female, 6-8 weeks old)

-

A549 human non-small cell lung cancer cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.

-

Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for oral administration at concentrations of 25 mg/kg and 50 mg/kg in the vehicle solution.

-

Administer this compound or the vehicle control to the respective groups of mice via oral gavage once daily for 36 consecutive days.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

-

(Optional) Collect major organs (heart, liver, spleen, lungs, kidneys) for histopathological analysis to assess toxicity.

-

Statistically analyze the differences in tumor volume and weight between the treatment and control groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures and animal welfare guidelines.

References

Application Notes and Protocols for WS-384 in Non-Small Cell Lung Cancer (NSCLC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-384 is a first-in-class, orally bioavailable dual inhibitor that targets both Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.[1] Research has demonstrated its potential as a therapeutic agent in non-small cell lung cancer (NSCLC) by inducing cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive overview of the quantitative data supporting the activity of this compound and detailed protocols for key in vitro and in vivo experiments to facilitate further research and drug development efforts in NSCLC.

Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound in NSCLC models.

Table 1: In Vitro Inhibitory Activity of this compound